2-Benzoylcyclohex-1-en-1-yl acetate
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Overview
Description
2-Benzoylcyclohex-1-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by the presence of a benzoyl group attached to a cyclohexene ring, which is further esterified with an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylcyclohex-1-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with cyclohex-1-en-1-yl acetate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent extraction and distillation are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylcyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the compound to form carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Nucleophiles such as ammonia or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoylcyclohexene and acetic acid.
Reduction: Benzoylcyclohexanol.
Oxidation: Benzoylcyclohexene carboxylic acid.
Substitution: Benzoylcyclohexene amide.
Scientific Research Applications
2-Benzoylcyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoylcyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The benzoyl group may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoylcyclohexane: Lacks the ester group, making it less reactive in hydrolysis reactions.
Cyclohexyl acetate: Lacks the benzoyl group, resulting in different chemical and biological properties.
Benzoyl acetate: Contains a benzoyl group esterified with acetic acid but lacks the cyclohexene ring.
Uniqueness
2-Benzoylcyclohex-1-en-1-yl acetate is unique due to the combination of the benzoyl group, cyclohexene ring, and acetate ester. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
91034-64-9 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2-benzoylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C15H16O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
SLLNALFMICEEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(CCCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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